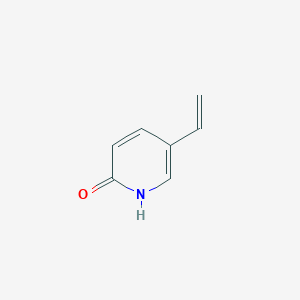

5-乙烯基吡啶-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Ethenylpyridin-2-ol is a compound that is related to various pyridine derivatives with potential applications in different fields of chemistry and materials science. Although the specific compound 5-Ethenylpyridin-2-ol is not directly mentioned in the provided papers, the related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties can offer insights into the behavior and potential uses of 5-Ethenylpyridin-2-ol.

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions and careful control of conditions to achieve the desired substitution on the pyridine ring. For instance, the synthesis of 5-ethynyl-2,2'-bipyridine from 5-methyl-2,2'-bipyridine involves the preparation of 2,2'-bipyridine-5-carbaldehyde, followed by Corey–Fuchs olefination and subsequent hydrolysis to yield the target compound . This method reflects the complexity and the need for precise methodology in synthesizing substituted pyridines, which would be relevant for the synthesis of 5-Ethenylpyridin-2-ol.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their properties and applications. For example, a novel squaric acid derivative with a pyridine moiety exhibits a pseudo-layered structure with molecules linked by intermolecular hydrogen bonds, which is significant for its second-order nonlinear optical (NLO) applications . Understanding the molecular structure, including the arrangement of atoms and the type of intermolecular interactions, is essential for predicting the behavior of 5-Ethenylpyridin-2-ol in various applications.

Chemical Reactions Analysis

Pyridine derivatives undergo a range of chemical reactions that can modify their structure and properties. The anion of 5-ethenyl-4-methyl-3-pyridinecarbonitrile, for example, undergoes oxidative coupling to form a dimeric product, and its ethenyl side chain can be hydrated and oxidized to form useful intermediates in alkaloid synthesis . These reactions demonstrate the reactivity of the ethenyl group in pyridine derivatives, which is likely to be a consideration in the chemical reactions of 5-Ethenylpyridin-2-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, a bipyridine derivative exhibits thermotropic liquid crystalline behavior, which is analyzed using differential scanning calorimetry, polarizing microscopy, and X-ray diffraction . Additionally, the polymerization of 5-ethynyluridine to poly(5-ethynyluridylic acid) results in a polymer with stable secondary structures and high thermal stability . These properties are indicative of the potential physical and chemical characteristics of 5-Ethenylpyridin-2-ol, which may include thermal stability and the ability to form stable structures.

科学研究应用

抗癌应用

5-乙烯基吡啶-2-醇衍生物已被探索其在抗癌治疗中的潜力。例如,与5-乙烯基吡啶-2-醇密切相关的吲哚吡啶-5-醇已显示出在增强临床可用拓扑异构酶抑制剂的抗癌反应方面具有良好的效果。这些化合物作为双拓扑异构酶I/IIα抑制剂,有可能增强现有抗癌治疗的疗效,同时减少相关毒性(Hwang et al., 2021)。

抗微生物应用

源自5-乙烯基吡啶-2-醇的化合物,如某些噁二唑类化合物,已被研究其抗微生物特性。这些化合物表现出一系列抗微生物活性,其中一些对细菌和真菌表现出显著的抑制作用。这项研究突显了5-乙烯基吡啶-2-醇衍生物作为新型抗微生物剂的潜力(Gaonkar et al., 2006)。

有机和高分子化学应用

寡吡啶配体的配位化合物,包括与5-乙烯基吡啶-2-醇类似的结构,在各个领域具有应用,包括材料科学、生物医药化学和有机金属催化。这些化合物已被用于从人工光合作用到生物化学转化的反应中,突显了它们在有机和高分子化学中的多功能性(Winter et al., 2011)。

制药合成过程改进

5-乙烯基吡啶-2-醇已被研究用于制药合成过程的改进。例如,已开发了一种改进的可扩展过程,用于合成吡格列酮盐酸盐的关键中间体2-(5-乙基吡啶-2-基)乙醇。这项研究侧重于提高产量和质量效率,展示了5-乙烯基吡啶-2-醇衍生物在制药制造中的重要性(Mohanty et al., 2014)。

属性

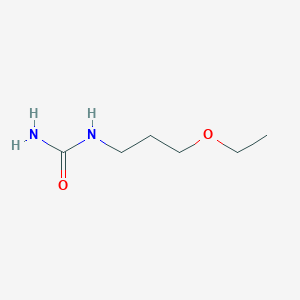

IUPAC Name |

5-ethenyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-6-3-4-7(9)8-5-6/h2-5H,1H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFWHCXSHJKWCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CNC(=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2505305.png)

![2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2505309.png)

![3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2505315.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2505320.png)

![5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2505325.png)